Gliotoxin

概要

説明

Gliotoxin is a sulfur-containing mycotoxin that belongs to the class of naturally occurring 2,5-diketopiperazines. It is produced by several species of fungi, particularly those of marine origin. This compound is the most prominent member of the epipolythiopiperazines, a large class of natural products featuring a diketopiperazine with di- or polysulfide linkage . It was originally isolated from Gliocladium fimbriatum and is known for its immunosuppressive properties .

準備方法

合成経路と反応条件: グリオトキシンは、非リボソームペプチド合成によって生成され、Aspergillus fumigatusを含む特定の菌類によって分泌されます 。 生合成には、2つのグルタチオン分子の付加と、2つの反応性チオール基を生成するためのそれらの逐次分解が含まれます 。 一鍋式誘導体化戦略が開発されており、これは、グリオトキシンを水素化ホウ素ナトリウムで媒介した還元を行った後、露出したチオールを5'-ヨードアセトアミドフルオレセインで直ちにアルキル化して安定な生成物を生成します .

工業的生産方法: グリオトキシンの工業的生産は、主にAspergillus fumigatusなどの菌類を制御された条件下で培養することを含みます。 菌類は培地中で培養され、グリオトキシンは有機溶媒を用いて培養上清から抽出されます .

化学反応の分析

反応の種類: グリオトキシンは、酸化、還元、置換などのさまざまな化学反応を受けます。グリオトキシンのジスルフィド架橋は、その反応性において重要な役割を果たします。

一般的な試薬と条件:

酸化: グリオトキシンは、過酸化水素などの試薬を用いて酸化することができます。

生成される主な生成物: これらの反応から生成される主な生成物には、還元されたグリオトキシンとさまざまなアルキル化誘導体が含まれます .

4. 科学研究の応用

グリオトキシンは、さまざまな科学研究の用途を持っています。

科学的研究の応用

Gliotoxin has a wide range of scientific research applications:

作用機序

グリオトキシンは、いくつかのメカニズムを通じてその効果を発揮します。

免疫抑制: グリオトキシンは、さまざまなシグナル伝達経路を阻害することにより、マクロファージ、好中球、その他の免疫細胞の機能を抑制します.

6. 類似の化合物との比較

グリオトキシンは、その強力な免疫抑制およびアポトーシス特性により、硫黄を含むマイコトキシンの中でユニークです。類似の化合物には以下が含まれます。

スポリデシンA: Pithomyces chartarumによって生成される、ジスルフィド架橋を有する別のエピポリチオジオキソピペラジン.

ビレインA-C: Penicillium bilaiiによって生成されるこれらの化合物は、グリオトキシンと構造的類似性を共有しています.

グリオトキシンの免疫抑制、アポトーシス、抗血管新生特性のユニークな組み合わせは、それを他の類似の化合物から区別しています。

類似化合物との比較

Gliotoxin is unique among sulfur-containing mycotoxins due to its potent immunosuppressive and apoptotic properties. Similar compounds include:

Sporidesmin A: Another epipolythiodioxopiperazine with a disulfide bridge, produced by Pithomyces chartarum.

Bilains A-C: Produced by Penicillium bilaii, these compounds share structural similarities with this compound.

This compound’s unique combination of immunosuppressive, apoptotic, and antiangiogenic properties distinguishes it from other similar compounds.

生物活性

Gliotoxin is a mycotoxin produced primarily by the fungus Aspergillus fumigatus, known for its immunosuppressive properties and potential role as a virulence factor in fungal infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for health and disease.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains have been evaluated, revealing that this compound is more effective against Gram-positive bacteria compared to Gram-negative ones.

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus epidermidis | <10 | <10 |

| Corynebacterium violaceum | <10 | <10 |

| Escherichia coli | >10 | >10 |

| Pseudomonas aeruginosa | >10 | >10 |

The bactericidal effect of this compound is attributed to the generation of reactive oxygen species (ROS) and the disruption of protein structures within bacterial cells. However, it has been suggested that ROS generation is not the primary mechanism for its antibacterial action, as this compound does not significantly oxidize cell lipids or induce lipid peroxidation at bactericidal concentrations .

Immunosuppressive Properties

This compound's immunosuppressive effects are well-documented. It inhibits neutrophil functions, leading to increased susceptibility to infections. Studies indicate that this compound can impair neutrophil-mediated inflammation and phagocytosis, which are critical for the host's immune response against pathogens. In clinical isolates of A. fumigatus, a significant proportion produces this compound, particularly in immunocompromised patients .

Virulence Factor in Fungal Pathogenesis

This compound is recognized as a virulence factor in A. fumigatus. Research has shown that deletion of the gliP gene, responsible for this compound production, attenuates the virulence of fungal strains in mouse models. Mice infected with gliP deletion mutants exhibited significantly longer survival times compared to those infected with wild-type strains . The presence of this compound correlates with increased fungal burden and mortality in immunocompromised hosts.

Clinical Implications

Invasive aspergillosis is a severe infection often seen in neutropenic patients or those undergoing immunosuppressive therapy. This compound's role as a virulence factor complicates treatment strategies, as it can exacerbate the severity of infections by impairing host immune responses.

- Study 1 : A cohort study involving patients with hematological malignancies revealed that 18% of A. fumigatus isolates produced this compound, suggesting a link between this compound production and increased infection severity in this population .

- Study 2 : In a mouse model, the administration of corticosteroids alongside A. fumigatus infection demonstrated that this compound significantly influenced disease progression and mortality rates .

In Vitro Studies

In vitro experiments have shown that this compound induces apoptosis in human immune cells through mechanisms involving superoxide production and mitochondrial disruption. These findings underscore the potential risks associated with this compound exposure in clinical settings .

特性

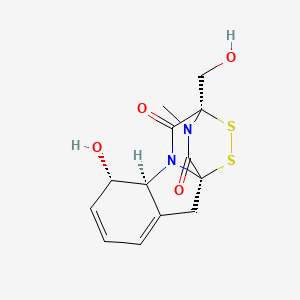

IUPAC Name |

(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVPIPIDMRVLAY-RBJBARPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877179 | |

| Record name | Gliotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-99-2 | |

| Record name | Gliotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gliotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L648PH06K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。